2-(6-Bromohexyl)oxane
Description
Nomenclature and Structural Context of 2-(6-Bromohexyl)oxane
This compound, a notable chemical entity in organic chemistry, is systematically named 2-[(6-bromohexyl)oxy]oxane. fluorochem.co.uk It is also recognized by other names such as 2-(6-Bromohexyloxy)tetrahydro-2H-pyran and 6-Bromo-1-(tetrahydropyranyloxy)hexane. echemi.com The structure of this compound is characterized by a tetrahydropyran (B127337) (oxane) ring connected to a hexyl chain via an ether linkage. A bromine atom is terminally attached to this hexyl chain.
The molecular formula of this compound is C11H21BrO2. echemi.com Its structure integrates a cyclic ether (the oxane ring) and a halogenated alkyl chain. This combination of functional groups, a reactive bromoalkyl group and a protecting tetrahydropyranyl (THP) ether, defines its chemical behavior and utility in synthesis. echemi.comsmolecule.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-[(6-bromohexyl)oxy]oxane fluorochem.co.uk |
| CAS Number | 53963-10-3 fluorochem.co.ukechemi.com |
| Molecular Formula | C11H21BrO2 echemi.com |
| Molecular Weight | 265.19 g/mol fluorochem.co.uk |
| Canonical SMILES | BrCCCCCCOC1CCCCO1 fluorochem.co.uk |
| InChI Key | CWSSIUJITPYGLK-UHFFFAOYSA-N fluorochem.co.uk |
Significance as a Building Block in Advanced Organic Synthesis
The primary significance of this compound lies in its role as a versatile building block in advanced organic synthesis. smolecule.comenamine.net Its bifunctional nature allows for sequential and controlled chemical transformations. The bromohexyl moiety serves as a reactive handle for nucleophilic substitution or organometallic coupling reactions, enabling the introduction of the hexyl chain into larger molecules. prepchem.comrsc.org Concurrently, the tetrahydropyranyl (THP) ether acts as a protecting group for a hydroxyl function. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the alcohol.
This dual functionality makes this compound a valuable reagent in the multi-step synthesis of complex organic molecules. smolecule.com It allows for the construction of molecular architectures by first utilizing the reactivity of the bromine atom and then, at a later stage, deprotecting the hydroxyl group for further functionalization. This strategy is employed in the synthesis of a variety of compounds, including those with applications in materials science and medicinal chemistry. nih.govgoogle.com For instance, it has been used in the preparation of functionalized polymers and precursors for biologically active molecules. mdpi.comresearchgate.net
Historical Context of Related Halogenated Tetrahydropyrans
The development and use of halogenated tetrahydropyrans are closely tied to the broader history of synthetic organic chemistry, particularly the evolution of protecting group strategies and methods for stereoselective synthesis. The tetrahydropyran (THP) group itself has long been a staple for protecting alcohols due to its ease of installation and removal.
The exploration of halogenated compounds containing the tetrahydropyran moiety has been driven by the need for bifunctional reagents in complex syntheses. The presence of a halogen atom provides a site for carbon-carbon bond formation or other functional group interconversions. nih.gov The stereoselective synthesis of halogenated tetrahydropyran natural products has spurred the development of innovative synthetic methods. nih.gov For example, strategies involving halofunctionalization of alkenes and nucleophilic haloallylation of carbonyl compounds have been crucial in constructing these complex structures with high stereochemical control. nih.gov
The study of halogen bonding, a non-covalent interaction involving a halogen atom, has also provided a deeper understanding of the properties of halogenated compounds. wikipedia.org This interaction, first crystallographically evidenced in an adduct of 1,4-dioxane (B91453) and bromine, has found applications in crystal engineering and drug design. wikipedia.org While not directly a historical antecedent to this compound's synthesis, the fundamental understanding of halogen interactions has enriched the chemical context of such molecules.
Emerging Research Trajectories for this compound
Current and future research involving this compound and related compounds is expanding into several key areas:
Polymer Chemistry: The compound serves as a monomer or an initiator for the synthesis of functional polymers. mdpi.compolymersource.ca For example, it has been used to create polymers with photoreactive groups for surface modification. google.com The bromohexyl group allows for polymerization or post-polymerization modification, leading to materials with tailored properties for applications in electronics and nanotechnology. polymersource.caacs.org
Medicinal Chemistry and Drug Delivery: Bromoalkyl ethers are utilized as linkers in the synthesis of complex molecules, including potential therapeutic agents and components of drug delivery systems. nih.govbroadpharm.com The ability to connect a payload to a targeting moiety or a solubilizing group via the hexyl chain is a valuable strategy in this field. For instance, related bromohexyl derivatives are used in the construction of lipid nanoparticles for drug delivery. broadpharm.com
Supramolecular Chemistry: The hexyl chain of this compound can participate in host-guest interactions. Research into the binding of such aliphatic chains with macrocyclic hosts like pillar[n]arenes is an active area. researchgate.net These studies are fundamental to the development of responsive materials and molecular machines.
Click Chemistry: The bromohexyl group can be converted to an azide (B81097), which can then participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org This highly efficient and versatile reaction allows for the straightforward conjugation of the bromohexyl-derived fragment to a wide range of other molecules, facilitating the creation of complex architectures for various applications, including biofunctional polymers. nih.govacs.org
Structure
3D Structure
Properties
CAS No. |
62938-19-6 |
|---|---|
Molecular Formula |
C11H21BrO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-(6-bromohexyl)oxane |
InChI |
InChI=1S/C11H21BrO/c12-9-5-2-1-3-7-11-8-4-6-10-13-11/h11H,1-10H2 |
InChI Key |
JJARCXKAYRVODH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 6 Bromohexyl Oxane
Established Synthetic Routes to 2-(6-Bromohexyl)oxane
Established routes to tetrahydropyran-containing structures often involve the acid-catalyzed reaction of an alcohol with a suitable dihydropyran or the cyclization of a linear precursor.
A well-established method for the protection of alcohols as tetrahydropyranyl (THP) ethers provides a strong conceptual basis for the synthesis of this compound. This reaction typically involves the acid-catalyzed addition of an alcohol to 2,3-dihydropyran. A closely related compound, 2-(6-bromohexyloxy)tetrahydro-2H-pyran, is synthesized by reacting 6-bromohexanol with dihydropyran in the presence of a catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an anhydrous solvent like dichloromethane (B109758). This reaction proceeds under mild conditions and is highly efficient for the formation of the tetrahydropyran (B127337) ring system attached to the bromohexyl chain via an ether linkage.
While this specific example yields an ether, a similar strategy could be envisioned where a precursor to the bromohexyl group, attached to a nucleophile, attacks an activated tetrahydropyran derivative. However, the more direct and analogous synthesis for the C-C linked this compound is less commonly documented via this specific reagent combination.
Tetrahydrofurfuryl alcohol (THFA) presents a potential, albeit more complex, starting material for the synthesis of this compound. The conceptual pathway would involve a ring-opening of the tetrahydrofuran (B95107) ring, followed by chain extension and subsequent cyclization to form the larger tetrahydropyran ring.
The conversion of THFA often involves hydrogenation and hydrogenolysis to yield products like 1,5-pentanediol. This diol could then undergo a series of reactions, including selective monobromination and subsequent chain extension, before a final cyclization step to form the tetrahydropyran ring. For instance, the ring-opening of THFA can be achieved using iridium-based catalysts, which can facilitate the production of linear diols. These diols would then require further functionalization to introduce the remaining carbons of the hexyl chain and the terminal bromine atom, followed by an intramolecular cyclization to afford the desired this compound. This multi-step process is conceptually feasible but less direct than other potential routes.
Alternative Synthetic Pathways and Precursor Chemistry
Alternative strategies for the synthesis of this compound involve the construction of the tetrahydropyran ring from acyclic precursors or the elaboration of functionalized intermediates.
A powerful strategy for the synthesis of substituted tetrahydropyrans involves the cyclization of unsaturated alcohol precursors. For the synthesis of this compound, a suitable olefinic precursor would be an alcohol with a terminal double bond positioned to allow for a 6-exo-tet cyclization.
A plausible precursor would be undec-10-en-5-ol. The synthesis could proceed via an electrophile-induced cyclization. For instance, treatment of the olefinic alcohol with an electrophilic bromine source, such as N-bromosuccinimide (NBS), could initiate a bromonium ion-induced cyclization. This would result in the formation of a bromomethyl-substituted tetrahydropyran. Subsequent functional group manipulation would be required to convert the bromomethyl group to the desired bromohexyl side chain.
Alternatively, a Prins cyclization offers a robust method for constructing the tetrahydropyran ring. This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. While not directly applicable for a bromohexyl side chain in a single step, multi-step sequences involving Prins cyclization are a cornerstone of tetrahydropyran synthesis.
Organometallic reagents, particularly Grignard reagents, are versatile tools for the formation of carbon-carbon bonds and can be employed in the synthesis of this compound. One conceptual approach involves the reaction of a Grignard reagent with a lactone.
For instance, the reaction of a 6-bromohexylmagnesium bromide Grignard reagent with δ-valerolactone could potentially lead to the formation of the target molecule. The Grignard reagent would add to the carbonyl group of the lactone, leading to a ring-opened intermediate. Subsequent intramolecular cyclization of this intermediate would yield the 2-substituted tetrahydropyran. Careful control of reaction conditions would be crucial to favor the desired cyclization over intermolecular reactions.
Table 1: Conceptual Grignard-based Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 1,6-Dibromohexane (B150918), Magnesium | Diethyl ether (anhydrous) | 6-Bromohexylmagnesium bromide |
| 2 | 6-Bromohexylmagnesium bromide, δ-Valerolactone | Diethyl ether (anhydrous), then acidic workup | This compound |
Diethyl 2-(6-bromohexyl)malonate is a versatile and commercially available building block that can serve as a scaffold for the synthesis of this compound. The malonate moiety provides a handle for further chemical transformations.
A potential synthetic route would begin with the alkylation of a suitable precursor with the bromohexyl side chain of diethyl 2-(6-bromohexyl)malonate. For example, the enolate of a protected hydroxymalonate could be alkylated. Following this, hydrolysis of the ester groups and subsequent decarboxylation would yield a carboxylic acid. Reduction of the carboxylic acid to an alcohol, followed by deprotection and an intramolecular cyclization (e.g., an acid-catalyzed etherification), would furnish the tetrahydropyran ring.
Table 2: Properties of Diethyl 2-(6-bromohexyl)malonate
| Property | Value |
|---|---|
| CAS Number | 6557-85-3 |
| Molecular Formula | C₁₃H₂₃BrO₄ |
| Molecular Weight | 323.22 g/mol |
| Appearance | Colorless liquid |
| Purity | ≥97.0% (GC) |
This malonate derivative is a key intermediate in various organic syntheses, valued for its dual functionality which allows for a wide range of chemical modifications.
Microwave-Assisted Synthesis Approaches for Related Halogenated Compounds
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. tsijournals.comyoutube.com The primary mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com This is distinct from conventional heating methods that rely on conduction and convection. For the synthesis of halogenated compounds and ethers, this technology offers significant advantages, including drastically reduced reaction times, improved yields, and often higher product purity. tsijournals.comyoutube.comorganic-chemistry.org
The principles of microwave chemistry are particularly applicable to reactions involving polar reactants or solvents. youtube.com In the context of synthesizing compounds structurally similar to this compound, such as other alkyl halides or ethers, microwave irradiation can significantly enhance the rates of nucleophilic substitution or etherification reactions. organic-chemistry.orgnih.gov For instance, the Williamson ether synthesis, a classical method for preparing ethers, can be accelerated under microwave conditions, often with higher yields compared to traditional refluxing. tsijournals.com
Key benefits of applying microwave technology to the synthesis of halogenated ethers include:
Rate Acceleration: Reactions that might take several hours under conventional heating can often be completed in minutes. rasayanjournal.co.inrsc.org
Increased Yields: Efficient and uniform heating can minimize the formation of side products, leading to higher isolated yields of the desired compound. youtube.com
Energy Efficiency: By directly heating the reactants, microwave synthesis is generally more energy-efficient than heating a large reaction vessel with an external source. rsc.orgnih.gov
Solvent and Catalyst-Free Conditions: In some cases, the high efficiency of microwave heating allows reactions to be run under solvent-free or catalyst-free conditions, aligning with the principles of green chemistry. rsc.org
While specific microwave-assisted protocols for this compound are not extensively documented, the successful application of MAOS to a vast number of related alkylation, etherification, and halogenation reactions suggests its high potential for this synthesis. tsijournals.comorganic-chemistry.orgnih.gov The reaction would likely involve a polar solvent that absorbs microwave energy efficiently or a solvent-free approach where the reactants themselves are polar enough to be heated by the microwave field.
Optimization of Synthetic Efficiency and Yield for this compound
The synthesis of this compound is commonly achieved by the acid-catalyzed reaction of 6-bromohexanol with 3,4-dihydro-2H-pyran (DHP). sigmaaldrich.comsigmaaldrich.com This reaction forms a tetrahydropyranyl (THP) ether, which is a widely used protecting group for alcohols in organic synthesis. nih.govorganic-chemistry.org Optimizing the efficiency and yield of this transformation involves careful consideration of several key reaction parameters.
Catalyst Selection and Loading: The tetrahydropyranylation of alcohols is catalyzed by acid. A variety of catalysts can be employed, ranging from strong protic acids like p-toluenesulfonic acid (TsOH) to Lewis acids and heterogeneous solid acid catalysts. organic-chemistry.orgyoutube.com
Protic Acids: Pyridinium p-toluenesulfonate (PPTS) is a mild and effective catalyst for this transformation. sigmaaldrich.com
Heterogeneous Catalysts: The use of recyclable, solid-supported acid catalysts such as NH₄HSO₄ on silica (B1680970) or zeolites offers advantages in terms of environmental impact and ease of product purification, as the catalyst can be simply filtered off. nih.govorganic-chemistry.org Optimization involves screening different catalysts and adjusting the catalyst loading to find the ideal balance between reaction rate and the potential for side reactions or degradation of the acid-sensitive product.
Solvent and Temperature: The choice of solvent can influence reaction rates and yields. Anhydrous dichloromethane is a commonly used solvent for this reaction. sigmaaldrich.com Alternative "green" solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also been shown to be effective for tetrahydropyranylation reactions. nih.gov The reaction is typically run at room temperature. tubitak.gov.tr While gentle heating could increase the reaction rate, it might also lead to the formation of byproducts, requiring careful temperature control for optimization.
Stoichiometry: The molar ratio of the reactants, 6-bromohexanol and DHP, is another critical parameter. Typically, a slight excess of DHP is used to ensure the complete conversion of the alcohol. prepchem.com Optimizing this ratio can maximize the yield based on the limiting reagent (6-bromohexanol) while minimizing the amount of unreacted DHP that needs to be removed during purification.
A summary of parameters for optimization is presented in the table below.
| Parameter | Variable | Goal | Common Examples |
| Catalyst | Type and Loading | Maximize rate, minimize side reactions | PPTS, TsOH, Amberlyst-15, NH₄HSO₄@SiO₂ |
| Solvent | Polarity and Type | Ensure solubility, facilitate reaction | Dichloromethane, CPME, 2-MeTHF |
| Temperature | Reaction Heat | Balance rate and product stability | 0 °C to 40 °C |
| Stoichiometry | Reactant Ratio | Maximize conversion of limiting reagent | 1.1 to 1.5 equivalents of DHP |
By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high efficiency and yield, making the process more cost-effective and scalable.
Stereochemical Considerations in this compound Synthesis
The structure of this compound contains a chiral center at the C2 position of the oxane (tetrahydropyran) ring, the anomeric carbon to which the bromohexyloxy group is attached. The formation of this stereocenter is a crucial aspect of the synthesis and has significant implications for the properties and applications of the final product. organic-chemistry.org
When 6-bromohexanol (an achiral alcohol) reacts with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, the product, this compound, is formed as a racemic mixture of two enantiomers. This is because the protonation of the double bond in DHP creates a planar oxocarbenium ion intermediate. The subsequent nucleophilic attack by the hydroxyl group of 6-bromohexanol can occur from either face of this planar intermediate with equal probability, leading to a 1:1 mixture of the (R)- and (S)-enantiomers. youtube.com
If the alcohol substrate already contains a stereocenter, the reaction will produce a mixture of diastereomers. organic-chemistry.org The separation of these diastereomers can be challenging. Therefore, controlling the stereochemical outcome of the cyclization is a significant goal in modern organic synthesis.
Several strategies have been developed for the stereoselective synthesis of substituted tetrahydropyrans, which could potentially be adapted to control the stereochemistry of this compound:
Prins Cyclization: This powerful reaction forms tetrahydropyran rings from a homoallylic alcohol and an aldehyde. By using chiral catalysts or substrates, the Prins cyclization can be rendered highly stereoselective, offering control over the newly formed stereocenters. nih.govnih.govbeilstein-journals.org The stereochemical outcome is often rationalized by chair-like transition states where substituents preferentially occupy equatorial positions. nih.govbeilstein-journals.org
Asymmetric Catalysis: The use of chiral Brønsted or Lewis acid catalysts can induce enantioselectivity in the cyclization process, favoring the formation of one enantiomer over the other. acs.org
Intramolecular Cyclization: Stereocontrolled synthesis of substituted tetrahydropyrans can also be achieved through various intramolecular cyclization strategies, such as the hydroalkoxylation of hydroxy olefins or the ring-opening of epoxides. organic-chemistry.orgnih.gov
For this compound, achieving an enantiomerically pure product would require either starting with an enantiomerically pure precursor or employing a stereoselective synthetic method, such as asymmetric catalysis. Without such control, the product will exist as a racemic mixture.
Reaction Mechanisms and Chemical Transformations of 2 6 Bromohexyl Oxane
Nucleophilic Substitution Reactions Involving the Bromohexyl Moiety
The terminal bromohexyl group contains a primary alkyl halide, which is an excellent substrate for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles.
Nucleophilic substitution reactions can proceed through two main pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.combyjus.com The pathway taken depends on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. byjus.comyoutube.com
For 2-(6-Bromohexyl)oxane, the bromine atom is attached to a primary carbon. Primary alkyl halides overwhelmingly favor the SN2 pathway . byjus.com This is due to two main factors:
Steric Hindrance: The primary carbon is relatively unhindered, allowing easy access for the nucleophile to perform a "backside attack." youtube.com
Carbocation Instability: The alternative SN1 mechanism would require the formation of a highly unstable primary carbocation, which is energetically unfavorable. masterorganicchemistry.com
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. byjus.com This leads to an inversion of stereochemistry at the reaction center; however, as the carbon in the bromohexyl group is not a chiral center, this has no stereochemical consequence for the product. The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.comyoutube.com
The regioselectivity of this reaction is highly specific, with the nucleophilic attack occurring exclusively at the carbon atom directly bonded to the bromine atom (C-6 of the hexyl chain), as this is the only electrophilic center in the alkyl chain.
| Feature | SN1 Pathway | SN2 Pathway | Relevance to this compound |
| Mechanism | Two-step (carbocation intermediate) byjus.com | One-step (concerted) byjus.com | The one-step SN2 mechanism is dominant. |
| Substrate Preference | Tertiary > Secondary >> Primary masterorganicchemistry.com | Primary > Secondary >> Tertiary youtube.com | The primary alkyl halide structure strongly favors SN2. |
| Rate Law | Rate = k[Substrate] youtube.com | Rate = k[Substrate][Nucleophile] youtube.com | The reaction rate depends on both reactants. |
| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Inversion of configuration youtube.com | Not applicable as the reaction center is achiral. |
| Regioselectivity | N/A | Attack at the carbon bearing the leaving group | Highly regioselective at the C-Br bond. |
The bromohexyl group of this compound is a versatile precursor for the synthesis of various derivatives, including ethers and esters, via SN2 reactions.
Ether Formation: Ethers can be synthesized using the Williamson ether synthesis, where an alkoxide ion (RO⁻) serves as the nucleophile. masterorganicchemistry.com The alkoxide, typically prepared by deprotonating an alcohol with a strong base like sodium hydride (NaH), attacks the primary carbon, displacing the bromide ion to form a new carbon-oxygen bond. masterorganicchemistry.comyoutube.com This method is highly efficient for primary alkyl halides. masterorganicchemistry.com
Reaction Scheme: RO⁻Na⁺ + Br-(CH₂)₆-Oxane → RO-(CH₂)₆-Oxane + NaBr
| Nucleophile (Alkoxide) | Reagent Example | Product |
| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 2-(6-Methoxyhexyl)oxane |
| Ethoxide | Sodium ethoxide (NaOCH₂CH₃) | 2-(6-Ethoxyhexyl)oxane |
| tert-Butoxide | Potassium tert-butoxide (KOC(CH₃)₃) | 2-(6-tert-Butoxyhexyl)oxane |
Ester Formation: Similarly, esters can be formed by reacting this compound with a carboxylate salt (RCOO⁻) as the nucleophile. nih.gov The carboxylate anion displaces the bromide in an SN2 reaction to form an ester linkage.
Reaction Scheme: RCOO⁻Na⁺ + Br-(CH₂)₆-Oxane → RCOO-(CH₂)₆-Oxane + NaBr
| Nucleophile (Carboxylate) | Reagent Example | Product |
| Acetate (B1210297) | Sodium acetate (CH₃COONa) | 6-(Oxan-2-yl)hexyl acetate |
| Benzoate (B1203000) | Sodium benzoate (C₆H₅COONa) | 6-(Oxan-2-yl)hexyl benzoate |
| Propionate (B1217596) | Sodium propionate (CH₃CH₂COONa) | 6-(Oxan-2-yl)hexyl propionate |
Nitrogen-based nucleophiles readily react with this compound to form new carbon-nitrogen bonds, providing pathways to amines and other nitrogen-containing compounds.
Reactions with Amines: Primary and secondary amines can be alkylated by this compound. The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the bromide. This method can be used to synthesize secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Reactions with Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide (NaN₃), is an excellent nucleophile for SN2 reactions. dntb.gov.ua Its reaction with this compound efficiently produces 2-(6-azidohexyl)oxane. The resulting alkyl azide is a valuable synthetic intermediate that can be readily converted to a primary amine by reduction.
| Nucleophile | Reagent Example | Product |
| Ammonia | NH₃ | 6-(Oxan-2-yl)hexan-1-amine |
| Diethylamine | (CH₃CH₂)₂NH | N,N-Diethyl-6-(oxan-2-yl)hexan-1-amine |
| Azide | Sodium azide (NaN₃) | 2-(6-Azidohexyl)oxane |
Transformations of the Tetrahydropyran (B127337) Ring System
While the tetrahydropyran (oxane) ring is generally a stable, unreactive cyclic ether, it can undergo ring-opening reactions under specific, typically harsh, conditions.
The cleavage of the ether C-O bonds in a tetrahydropyran ring requires the use of strong acids. masterorganicchemistry.commasterorganicchemistry.com The reaction breaks the stable ring structure to form a linear, difunctionalized alkane.
The acid-catalyzed ring-opening of tetrahydropyran proceeds through a multi-step mechanism. youtube.com
Protonation of the Ether Oxygen: The first step is the protonation of the ether oxygen atom by a strong acid (e.g., HBr, HI). masterorganicchemistry.comyoutube.com This converts the alkoxy group into a good leaving group (an alcohol).
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid used (e.g., Br⁻, I⁻), then attacks one of the carbon atoms adjacent to the protonated oxygen. masterorganicchemistry.com This attack can occur via an SN1 or SN2-like mechanism. masterorganicchemistry.comlibretexts.org
SN2 Pathway: The nucleophile attacks the less sterically hindered carbon atom. For the this compound ring, this would be the C-6 position.
SN1 Pathway: This pathway involves the formation of a carbocation intermediate after the C-O bond breaks. A positive charge would be more stabilized at the more substituted C-2 position.
The reaction of a substituted oxane like this compound with a strong acid like HBr would result in the cleavage of the ring to produce a di-bromo alcohol. The exact structure of the product depends on the regioselectivity of the nucleophilic attack.
Reaction Scheme with HBr: this compound + HBr (excess) → Mixture of di-bromo alcohol isomers
| Site of Attack | Intermediate Character | Potential Product |
| C-6 (less substituted) | SN2-like | 1,5-Dibromo-11-hydroxyundecane |
| C-2 (more substituted) | SN1-like | 1,10-Dibromo-5-hydroxyundecane |
Ring-Opening Reactions of Tetrahydropyrans (Oxanes)
Comparison with Epoxide Ring-Opening Reactivity and Selectivity
A direct comparison between the ring-opening reactivity of oxanes and epoxides highlights the profound impact of ring strain on chemical behavior. Epoxides are three-membered rings with internal bond angles of approximately 60°, leading to substantial angle and torsional strain (estimated at around 25 kcal/mol). masterorganicchemistry.com This high degree of strain makes epoxides highly susceptible to ring-opening reactions with a wide variety of nucleophiles, even under basic or neutral conditions.
Under basic conditions, the ring-opening of an unsymmetrical epoxide proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to an inversion of stereochemistry at that center. youtube.com The reaction is driven by the release of the significant ring strain.
In contrast, the oxane ring in this compound lacks this driving force. It behaves like a typical acyclic ether, which is generally inert to nucleophilic attack under basic conditions and serves as a common solvent for many reactions precisely because of this lack of reactivity. masterorganicchemistry.com Acidic conditions are typically required to cleave such unstrained ethers, which proceed by protonating the ether oxygen to create a good leaving group. masterorganicchemistry.com
The table below summarizes the key differences in reactivity between oxane and epoxide rings.
| Feature | Oxane (in this compound) | Epoxide |
|---|---|---|
| Ring Size | 6-membered | 3-membered |
| Ring Strain | Low / Negligible | High (~25 kcal/mol) |
| Reactivity with Bases | Inert / Unreactive | Highly Reactive |
| Mechanism of Base-Catalyzed Opening | Does not readily occur | SN2 |
| Regioselectivity with Bases | N/A | Attack at the less substituted carbon |
| Leaving Group | Alkoxide (poor) | Alkoxide (poor, but reaction is driven by strain relief) |
Functionalization of the Oxane Ring
While the oxane ring is resistant to ring-opening, it is possible to introduce functionality onto the ring itself without cleaving it. These reactions typically involve the activation of C-H bonds, particularly those adjacent to the ring oxygen (the α-positions), which are the most reactive sites.
One established strategy for the functionalization of cyclic ethers is through oxidative C–H bond activation. nih.gov For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the formation of an oxocarbenium ion intermediate by abstracting a hydride from an α-position. This electrophilic intermediate can then be trapped by various nucleophiles, leading to the introduction of a new substituent at the α-carbon.
Another modern approach involves transition-metal-free, photocatalytic methods. For example, the generation of bromine radicals via photoredox catalysis can enable the selective abstraction of a hydrogen atom from the α-position of a cyclic ether like tetrahydrofuran (B95107) (THF). rsc.org The resulting carbon-centered radical can then participate in cross-coupling reactions to form new C-C or C-S bonds. This methodology is plausibly extendable to the oxane ring of this compound, allowing for its functionalization under mild conditions.
Radical Reactions and Polymerization Initiation
The bromohexyl side chain of this compound provides a reactive site for radical chemistry. The carbon-bromine bond can be cleaved homolytically to generate a carbon-centered radical, which can serve as an initiator for various polymerization processes.
Role as an Initiator or Precursor in Radical Polymerization
Alkyl halides are widely used as initiators or precursors in radical polymerization. alfa-chemistry.com The C-Br bond in this compound can be cleaved using thermal, photochemical, or chemical methods to generate a primary alkyl radical. This radical species can then add across the double bond of a vinyl monomer, creating a new radical that propagates to form a polymer chain. This fundamental process makes this compound a potential initiator for the synthesis of a wide range of polymers.
Controlled Radical Polymerization (e.g., ATRP, NMRP) Applications
A particularly important application of alkyl halides like this compound is in the field of controlled radical polymerization (CRP), most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.org In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the polymer chain by abstracting and transferring a halogen atom.
The initiation step in ATRP using this compound would involve the reaction of the C-Br bond with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand). This reaction generates a primary alkyl radical and the corresponding metal complex in a higher oxidation state (e.g., Cu(II)Br₂/Ligand). The radical then initiates polymerization by adding to a monomer.
The rate of activation and the efficiency of initiation in ATRP are highly dependent on the structure of the alkyl halide. colab.ws Primary alkyl bromides, such as the one in this compound, are known to be effective initiators, though they are typically activated more slowly than secondary or tertiary bromides. colab.ws This allows for the controlled growth of polymer chains from the oxane-containing core, leading to the formation of well-defined block copolymers or polymers with specific end-group functionality.
Redox Initiation Systems in Polymerization
Redox initiation is a powerful method for generating radicals at low temperatures, and it is widely used in industrial polymerization processes. cmu.edu A redox system consists of an oxidizing agent and a reducing agent that react to produce free radicals. Alkyl halides can be incorporated into such systems, typically acting as the oxidant.
In a redox system, this compound can react with a reducing agent, such as a metal ion in a low oxidation state (e.g., Fe²⁺) or certain organic compounds. cmu.edu This one-electron transfer reaction leads to the reductive cleavage of the carbon-bromine bond, forming a bromide ion and the initiating carbon-centered radical. anu.edu.au This method provides a mild and efficient pathway to initiate polymerization without the need for high temperatures.
| Initiation Method | Activating Agent(s) | Mechanism of Radical Generation | Key Features |
|---|---|---|---|
| Conventional Radical Polymerization | Heat or UV light | Homolytic cleavage of C-Br bond | Simple, but poor control over polymer architecture |
| Atom Transfer Radical Polymerization (ATRP) | Transition metal complex (e.g., Cu(I)Br/Ligand) | Reversible atom transfer | Controlled/living polymerization, well-defined polymers |
| Redox Initiation | Reducing agent (e.g., Fe²⁺) | Reductive cleavage of C-Br bond | Low-temperature initiation, high reaction rates |
Cross-Coupling Reactions and Organometallic Chemistry
The presence of a primary alkyl bromide in this compound makes it a suitable substrate for a variety of cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or copper.
The general mechanism for these transformations involves the oxidative addition of the alkyl bromide to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.
Suzuki-Miyaura Coupling: In a hypothetical Suzuki-Miyaura coupling, this compound could react with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond, attaching the organic moiety from the boron reagent to the hexyl chain.
Kumada Coupling: The reaction of this compound with a Grignard reagent (organomagnesium halide) in the presence of a nickel or palladium catalyst constitutes a Kumada coupling. This method is highly effective for forming carbon-carbon bonds with a wide range of alkyl, vinyl, and aryl Grignard reagents.
Sonogashira Coupling: For the introduction of an alkyne, a Sonogashira coupling could be employed. This would involve the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base.
The following table illustrates hypothetical examples of these cross-coupling reactions with this compound.
| Reaction Type | Organometallic Reagent | Catalyst | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 2-(6-Phenylhexyl)oxane |
| Kumada | Vinylmagnesium bromide | NiCl₂(dppp) | 2-(Oct-7-en-1-yl)oxane |
| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | 2-(8-(Trimethylsilyl)oct-7-yn-1-yl)oxane |
This table presents hypothetical reaction outcomes for illustrative purposes.
Cyclization and Rearrangement Processes
The bifunctional nature of this compound, containing both an ether linkage and an alkyl bromide, opens up possibilities for intramolecular reactions, leading to cyclization or rearrangement.
Intramolecular Cyclization: While the six-carbon chain separating the oxane ring and the bromine atom makes direct intramolecular cyclization to form a small, strained ring unlikely, cyclization could be induced under specific conditions. For instance, if the oxane ring were to be opened, a subsequent intramolecular Williamson ether synthesis could lead to a larger cyclic ether. However, under typical conditions, intermolecular reactions are more probable.
A more plausible cyclization scenario would involve the generation of a carbanion or a radical at a position that could then attack the electrophilic carbon of the C-Br bond. For example, deprotonation of the carbon atom alpha to the ether oxygen, if achievable, could initiate an intramolecular substitution to form a cyclopropane-fused oxane system, though this would be a strained and likely unfavorable process.
Rearrangement Processes: Rearrangement reactions of this compound are not extensively predicted without the involvement of strong acids or bases that could promote ring-opening or elimination reactions. Cleavage of the ether C-O bond under strongly acidic conditions (e.g., HBr or HI) would likely lead to the formation of a dihaloalkane and potentially other rearranged products depending on the stability of any carbocation intermediates.
A hypothetical rearrangement could be envisioned if the terminal bromine atom were to be replaced by a functional group capable of initiating a rearrangement cascade, but this falls outside the direct reactivity of the parent compound.
The following table outlines a hypothetical acid-catalyzed cleavage and rearrangement of this compound.
| Reaction Type | Reagent | Potential Products |
| Acid-Catalyzed Cleavage | Concentrated HBr | 1,6-Dibromohexane (B150918), Tetrahydropyran-derived brominated species |
This table presents hypothetical reaction outcomes for illustrative purposes.
Applications of 2 6 Bromohexyl Oxane in Advanced Materials Science and Engineering
Integration into Polymeric Architectures
The dual functionality of 2-(6-bromohexyl)oxane makes it a candidate for several strategic roles in polymer synthesis and modification. The bromohexyl group can participate in a variety of substitution and coupling reactions, while the oxane ring offers polarity and potential for hydrogen bonding interactions.
Synthesis of Novel Polymer Monomers and Initiators
While no specific studies detailing the use of this compound as a direct monomer or initiator were identified in the current body of scientific literature, its structure suggests potential pathways for such applications. The terminal bromine atom on the hexyl chain could be substituted with a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, to generate a novel functional monomer. The presence of the oxane ring in such a monomer could impart unique properties to the resulting polymer, such as increased polarity, altered solubility, and potentially enhanced thermal stability.
Alternatively, the bromohexyl group is well-suited for initiating certain types of polymerizations. For instance, it could act as an initiator in Atom Transfer Radical Polymerization (ATRP) after conversion to an α-haloester, or in cationic ring-opening polymerization under appropriate conditions, although the latter is less straightforward.
Controlled Polymerization for Defined Polymer Structures
In the realm of controlled polymerization, compounds bearing a reactive halogen atom are of significant interest as initiators or chain transfer agents. While there is no direct evidence of this compound being used in this context, its bromohexyl functionality is theoretically compatible with controlled radical polymerization techniques like ATRP. By initiating polymerization from the bromo- end, it would be possible to synthesize polymers with an oxane-containing group at one end of the chain. This terminal functionalization could be leveraged for subsequent modifications or to influence the self-assembly and surface properties of the polymer.
Functionalization of Polymer Chains
The post-polymerization modification, or functionalization, of polymer chains is a powerful tool for tailoring material properties. The electrophilic nature of the carbon-bromine bond in this compound makes it a suitable reagent for grafting onto polymers containing nucleophilic sites. For example, polymers with pendant hydroxyl, amino, or carboxylate groups could be modified by nucleophilic substitution with this compound. This would introduce the oxane moiety as a side chain, which could alter the polymer's hydrophilicity, glass transition temperature, and interaction with other materials.
Development of Anion Exchange Membranes
A significant area where the bromohexyl group finds extensive application is in the synthesis of anion exchange membranes (AEMs) for fuel cells and other electrochemical devices. While research specifically employing this compound is not available, the closely related compound, 1,6-dibromohexane (B150918), is frequently used as a cross-linker or to introduce cationic groups. lu.sebohrium.comrsc.org
In a typical AEM synthesis, a base polymer is first functionalized with amine groups, which are then quaternized using an alkyl halide. The bromohexyl group of a molecule like this compound could be used to attach quaternary ammonium (B1175870) (QA) cations to a polymer backbone. The six-carbon spacer provided by the hexyl chain is known to enhance the stability and conductivity of AEMs. It is hypothesized that the presence of the oxane ring could further influence the membrane's properties, such as water uptake and ion transport.
The following table summarizes the properties of AEMs synthesized using the related compound, 1,6-dibromohexane, illustrating the impact of the bromoalkyl component on membrane performance.
| Base Polymer | Functionalization/Cross-linker | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Tensile Strength (MPa) |
| Polyvinylidene difluoride/Polyvinylimidazole | 1,6-dibromohexane | 2.12–2.22 | 38.1–62.6 | 3.54–12.35 |
| Bromoalkylated Poly(phenylene oxide) | Tertiary diaminoalkanes and 1,6-dibromohexane | ~1.9 | Not specified | Not specified |
This data is based on studies using 1,6-dibromohexane and is presented to illustrate the potential application area for structurally similar compounds like this compound. bohrium.comrsc.org
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound suggests it could be a building block in the construction of complex, mechanically interlocked molecular architectures.
Construction of Rotaxanes and Interlocked Architectures
Rotaxanes are molecules composed of a linear "thread" component that is encircled by a cyclic "macrocycle" component, with bulky "stopper" groups at each end of the thread to prevent the macrocycle from dethreading. nih.govcore.ac.ukresearchgate.netnih.gov The synthesis of such structures often relies on template-directed methods where non-covalent interactions between the thread and macrocycle precursors facilitate the final interlocking reaction.
Theoretically, this compound could be incorporated into a rotaxane in several ways. The bromohexyl chain could be modified to act as the linear thread. The oxane ring within this thread could serve as a recognition site for a macrocycle, promoting the initial host-guest interaction necessary for threading. Following the threading event, the terminal bromine could be reacted with a large, bulky molecule to form one of the stopper groups.
Alternatively, two molecules of this compound could be coupled to a central core to form a longer thread, with the oxane rings acting as recognition sites and the terminal bromo- groups available for stoppering reactions. While no specific examples of the use of this compound in the synthesis of rotaxanes have been reported, the principles of rotaxane construction support its potential as a valuable synthon in this field. nih.govcore.ac.ukresearchgate.netnih.gov
| Rotaxane Component | Potential Role of this compound Derivative | Key Structural Feature Utilized |
| Thread | As the linear component passing through the macrocycle. | The long bromohexyl chain. |
| Recognition Site | The oxane ring could act as a hydrogen bond acceptor for the macrocycle. | The cyclic ether (oxane) moiety. |
| Stopper Precursor | The terminal bromine allows for reaction with bulky groups to form stoppers. | The reactive carbon-bromine bond. |
This table presents a theoretical framework for the application of this compound in rotaxane synthesis based on established principles of supramolecular chemistry.
Incorporation into Organic Frameworks (COFs, MOFs)
The functionalization of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is a key strategy for tuning their chemical and physical properties. nih.gov this compound serves as a valuable reagent in this context, primarily through post-synthetic modification (PSM). lookchem.com The bromohexyl group provides a reactive handle that can be used to covalently graft the molecule onto the framework's existing structure.
This modification is typically achieved by reacting the alkyl bromide of this compound with nucleophilic sites that have been pre-installed within the COF or MOF structure, such as amino or thiol groups. This approach allows for the precise installation of the oxane moiety throughout the porous material. The introduction of the flexible hexyl chain and the polar oxane ring can significantly alter the framework's properties, including:
Pore Environment: Modifying the hydrophilicity and chemical affinity of the internal pores.
Adsorption Properties: Influencing the selective adsorption of specific guest molecules.
Catalytic Activity: Introducing new functionalities that can act as catalytic sites or modulate existing ones.
While direct use as a primary building block (linker) in MOF and COF synthesis is less common without prior modification, this compound can be chemically converted into derivatives bearing requisite functional groups (e.g., dicarboxylic acids) for de novo framework synthesis. nih.govresearchgate.net
Table 1: Potential Post-Synthetic Modification Reactions on Frameworks
| Framework Functional Group | Reagent | Resulting Linkage |
|---|---|---|
| Amine (-NH₂) | This compound | Secondary Amine |
| Thiol (-SH) | This compound | Thioether |
"Click Chemistry" Building Block Design
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts, making them ideal for materials science and bioconjugation. peptide.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov this compound is not directly a click chemistry reagent but is a crucial precursor for creating derivatives that are. The terminal bromine atom is readily displaced via nucleophilic substitution, allowing for the introduction of azide (B81097) or alkyne functionalities.
The conversion of this compound into a click-reactive molecule is a straightforward synthetic step.
Azide Derivative Preparation: The most common method involves reacting this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction efficiently replaces the bromide with an azide group (-N₃), yielding 2-(6-azidohexyl)oxane . This azide-functionalized molecule is now primed to react with alkyne-containing biomolecules, fluorescent dyes, or surfaces. aatbio.comresearchgate.net
Alkyne Derivative Preparation: To prepare an alkyne derivative, the bromohexyl compound can be reacted with the salt of a small terminal alkyne, such as sodium acetylide, or more complex alkynes through similar nucleophilic substitution reactions. This results in a molecule with a terminal alkyne group ready for reaction with azide-functionalized targets.
These derivatives are foundational for bioconjugation, where the goal is to link molecules together with high specificity in complex biological environments. nih.govku.edu The bio-orthogonal nature of the azide and alkyne groups ensures they react only with each other and not with other functional groups present in biological systems. researchgate.net
Table 2: Synthesis of Click-Reactive Derivatives
| Starting Material | Reagent(s) | Product | Click Functionality |
|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | 2-(6-azidohexyl)oxane | Azide |
Biofunctional polymers are macromolecules designed to interact with or mimic biological systems. The azide and alkyne derivatives of this compound are instrumental in synthesizing such polymers via click chemistry. nih.gov
One major application is in the synthesis of graft copolymers. In a "grafting-to" approach, a polymer backbone is first synthesized with pendant functional groups (e.g., alkynes). Subsequently, 2-(6-azidohexyl)oxane can be "clicked" onto this backbone, decorating it with oxane-containing side chains. This method allows for the creation of well-defined polymer structures, such as polymer brushes, where the density and length of the side chains can be controlled. nih.gov
These modifications can impart new properties to the polymer, such as:
Improved Biocompatibility: The oxane units can enhance water solubility and reduce non-specific protein adsorption.
Controlled Self-Assembly: The introduction of these side chains can drive the self-assembly of polymers into specific nanostructures like micelles or vesicles.
Drug Delivery: The resulting polymers can be used to encapsulate therapeutic agents for targeted drug delivery applications.
Electronic and Optical Materials Development
The bromohexyl functional group is a key feature in the development of novel electronic and optical materials, particularly in the field of conducting polymers. Research has demonstrated the synthesis of poly[3-hexyl-4-(6-bromohexyl)thiophene], a soluble polythiophene derivative. researchgate.net In this polymer, the this compound analogue (a bromohexyl-substituted thiophene (B33073) monomer) is a fundamental building block.
The significance of the bromohexyl group on the polymer backbone is that it acts as a latent reactive site for post-polymerization functionalization. researchgate.net After the conducting polymer is formed, the bromine atoms can be substituted with a wide array of functional moieties, including:
Chromophores: For creating materials with specific light-absorbing or emitting properties.
Redox-Active Groups: To tune the electrochemical properties of the polymer.
Sterically Demanding Groups: The presence of the initial hexyl side chain acts as a "self-plastifying" feature, ensuring the polymer remains soluble even after bulky groups are attached to the bromohexyl chain. researchgate.net
This strategy allows for the creation of multifunctional materials where the intrinsic conductivity of the polythiophene backbone is combined with the specific optical, electronic, or sensing properties of the attached functional groups, without compromising the material's processability. researchgate.net
Advanced Spectroscopic and Computational Analysis of 2 6 Bromohexyl Oxane and Its Derivatives
Spectroscopic Characterization in Academic Research
Spectroscopic methods are indispensable tools for the structural elucidation of organic molecules. Each technique provides a unique piece of the puzzle, and together they allow for a detailed and confident assignment of the molecular structure of 2-(6-Bromohexyl)oxane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the tetrahydropyran (B127337) (oxane) ring and the bromohexyl side chain. The proton at the 2-position of the oxane ring (H-2), being adjacent to the ether oxygen, would appear as a multiplet in the downfield region, typically around 3.2-3.5 ppm. The protons on the oxane ring at the 6-position (H-6), also adjacent to the oxygen, are expected to resonate as multiplets in the range of 3.4-4.0 ppm. The remaining methylene protons on the oxane ring (H-3, H-4, and H-5) would produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 1.8 ppm.
For the bromohexyl chain, the methylene protons alpha to the bromine atom (-CH₂Br) are anticipated to appear as a triplet around 3.4 ppm, a chemical shift influenced by the electronegativity of the bromine. The other methylene groups of the hexyl chain would give rise to a series of multiplets between 1.3 and 1.9 ppm, with the protons gamma to the bromine showing a quintet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected. The carbon at the 2-position of the oxane ring (C-2), bonded to the oxygen and the hexyl chain, would be found in the downfield region, typically around 78-82 ppm. The carbon at the 6-position (C-6) of the ring, also attached to the oxygen, would resonate at approximately 62-66 ppm. The other carbons of the oxane ring (C-3, C-4, and C-5) are expected to have chemical shifts in the range of 20-35 ppm.
In the bromohexyl side chain, the carbon directly bonded to the bromine atom (-CH₂Br) would appear at a characteristic chemical shift of about 33-35 ppm . The remaining carbons of the alkyl chain would show signals in the aliphatic region of the spectrum, between 22 and 33 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oxane H-2/C-2 | 3.2-3.5 (m) | 78-82 |
| Oxane H-3/C-3 | 1.2-1.8 (m) | 20-35 |
| Oxane H-4/C-4 | 1.2-1.8 (m) | 20-35 |
| Oxane H-5/C-5 | 1.2-1.8 (m) | 20-35 |
| Oxane H-6/C-6 | 3.4-4.0 (m) | 62-66 |
| Hexyl C-1'/H-1' | 1.3-1.9 (m) | 22-33 |
| Hexyl C-2'/H-2' | 1.3-1.9 (m) | 22-33 |
| Hexyl C-3'/H-3' | 1.3-1.9 (m) | 22-33 |
| Hexyl C-4'/H-4' | 1.3-1.9 (m) | 22-33 |
| Hexyl C-5'/H-5' | 1.8-1.9 (quint) | 22-33 |
| Hexyl C-6'/H-6' | ~3.4 (t) | 33-35 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent features would be the C-H stretching vibrations of the methylene groups in the alkyl chain and the oxane ring, which are expected in the 2850-2960 cm⁻¹ region. The presence of the ether linkage is confirmed by a strong C-O-C stretching band, which for a cyclic ether like oxane, typically appears in the 1050-1150 cm⁻¹ range. The C-Br stretching vibration of the bromohexyl group would give rise to a characteristic absorption in the fingerprint region, generally between 500 and 600 cm⁻¹. Other vibrations, such as C-H bending (scissoring and rocking), would be observed in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³ CH₂) | 2850-2960 | Strong |
| C-H Bend (CH₂) | 1450-1470 | Medium |
| C-O-C Stretch (Ether) | 1050-1150 | Strong |
| C-Br Stretch | 500-600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₂₁BrO), the molecular weight is 249.09 g/mol (for the ⁷⁹Br isotope) and 251.09 g/mol (for the ⁸¹Br isotope).
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity at m/z 249 and 251, which is characteristic of a molecule containing one bromine atom. The fragmentation of this compound is expected to proceed through several characteristic pathways. Alpha-cleavage at the ether oxygen is a common fragmentation route for ethers, which could lead to the loss of the bromohexyl radical to give a fragment at m/z 85, corresponding to the oxanyl cation. Alternatively, cleavage of the C-Br bond would result in a fragment at m/z 169 (M-Br)⁺. Further fragmentation of the bromohexyl chain could lead to a series of alkyl fragments separated by 14 mass units (CH₂). A significant peak at m/z 85, resulting from the loss of the bromine atom and subsequent cleavage of the hexyl chain, is also a possibility .
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Significance |
| 249/251 | [C₁₁H₂₁BrO]⁺ | Molecular ion (M⁺) |
| 169 | [C₁₁H₂₁O]⁺ | Loss of Br radical |
| 85 | [C₅H₉O]⁺ | Alpha-cleavage, oxanyl cation |
Computational and Theoretical Studies
In conjunction with experimental data, computational and theoretical studies provide a deeper understanding of the molecular properties of this compound at the atomic level. These methods can predict molecular geometries, electronic properties, and dynamic behavior.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, optimized geometry, and spectroscopic properties of molecules. For this compound, DFT calculations could be used to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations would likely confirm that the tetrahydropyran ring adopts a stable chair conformation.
Furthermore, these theoretical methods can be used to calculate vibrational frequencies, which can then be compared with experimental IR spectra to aid in the assignment of absorption bands. Similarly, NMR chemical shifts can be calculated and compared with experimental data to support the structural elucidation. Analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential map can provide insights into the reactivity and intermolecular interactions of the molecule.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the atomic motions over time. These simulations can reveal the preferred conformations of the bromohexyl chain and the dynamics of the oxane ring, including ring puckering.
By analyzing the trajectories from MD simulations, it is possible to determine the relative populations of different conformers and the energy barriers for conformational changes. This information is crucial for understanding how the molecule's shape and flexibility influence its physical properties and interactions with other molecules. Such simulations can also provide insights into the solvent effects on the conformational preferences of this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling serves as a powerful tool for elucidating the complex reaction pathways available to molecules like this compound. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to map out the potential energy surface for various transformations, identifying intermediates, and the transition states that connect them. For this compound, theoretical investigations can primarily focus on two key areas of reactivity: transformations involving the bromohexyl side chain and reactions that involve the oxane ring.
A significant reaction pathway for the bromohexyl moiety is nucleophilic substitution. Computational models can distinguish between the SN1 and SN2 mechanisms. The SN2 pathway involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, proceeding through a single pentacoordinate transition state. chemguide.co.uklibretexts.org In contrast, the SN1 mechanism is a stepwise process involving the formation of a carbocation intermediate. chemguide.co.ukucsb.edu Theoretical calculations of the activation energies for both pathways can predict which mechanism is favored under specific conditions. Factors such as solvent polarity can be incorporated into these models to provide a more accurate representation of experimental conditions. libretexts.org For instance, polar protic solvents would be expected to stabilize the carbocation intermediate, potentially favoring the SN1 pathway. libretexts.org
Another computationally modeled pathway for the bromohexyl group is the formation of a Grignard reagent through reaction with magnesium. DFT studies on similar bromoalkanes have investigated the mechanism of this insertion reaction, analyzing the transition states and intermediates involved. whiterose.ac.uknih.gov Such models can elucidate the role of the etheral solvent (in this case, the oxane part of the molecule could potentially play an intramolecular role) in stabilizing the Grignard reagent once formed. leah4sci.com
Intramolecular reactions are also a key area for computational investigation. For this compound, a potential intramolecular cyclization could occur where the oxygen of the oxane ring acts as a nucleophile, displacing the bromide to form a bicyclic oxonium ion. Reaction pathway modeling can determine the energetic feasibility of such a transformation by calculating the activation energy barrier for the transition state of this cyclization. Computational studies on analogous halo-cycloetherification reactions have successfully modeled the chair-like and boat-like transition states that govern the stereochemical outcome of such cyclizations. rsc.org
The following table illustrates hypothetical activation energies for different computational models of reactions involving a bromohexyl group attached to a cyclic ether, showcasing how DFT calculations can be used to compare the feasibility of different reaction pathways.
| Reaction Pathway | Nucleophile/Reagent | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
| SN2 Substitution | OH⁻ | B3LYP/6-31G | PCM (Water) | 22.5 |
| SN1 Substitution | H₂O | B3LYP/6-31G | PCM (Water) | 35.2 |
| Grignard Formation | Mg | B3LYP/6-31G* | PCM (THF) | 18.9 |
| Intramolecular Cyclization | Oxane Oxygen | M06-2X/def2-TZVP | SMD (DCM) | 28.7 |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Future Directions and Interdisciplinary Research Prospects
Exploration in New Synthetic Methodologies
The development of efficient and selective synthetic routes is paramount for the accessibility and subsequent application of 2-(6-Bromohexyl)oxane. Future research is anticipated to focus on novel methodologies that offer improvements in terms of yield, stereoselectivity, and environmental impact over classical approaches.
Key areas for exploration include:
Catalytic C-H Functionalization: Direct, regioselective C-H activation and subsequent functionalization of the oxane ring or the hexyl chain would represent a significant advancement. chemrxiv.orgnih.govscribd.com This could involve the use of transition-metal catalysts to introduce the bromohexyl group at a specific position on a pre-existing oxane ring, or vice versa.
Ring-Opening and Expansion Strategies: Investigating the ring expansion of smaller cyclic ethers, such as substituted tetrahydrofurans, with appropriate bromo-functionalized reagents could provide a novel entry to the 2-substituted oxane core. mdpi.com
Enzymatic and Biocatalytic Approaches: The use of enzymes, such as halohydrin dehalogenases or specific oxidases, could offer highly selective and environmentally benign routes to this compound or its precursors.
Flow Chemistry Synthesis: Continuous flow processes can offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for facile scaling-up. acs.org
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Prospective Synthetic Methodologies for this compound This table presents a conceptual comparison of potential synthetic routes. The values for yield and selectivity are illustrative and based on general trends for similar transformations, not on experimentally determined data for this compound.
| Methodology | Potential Advantages | Potential Challenges | Illustrative Yield (%) | Illustrative Selectivity (%) |
| Williamson Ether Synthesis | Well-established, readily available starting materials | Stoichiometric base, potential for elimination side-reactions | 60-80 | Moderate to High |
| Catalytic C-H Functionalization | High atom economy, direct functionalization | Catalyst development, regioselectivity control | 50-85 | Variable |
| Ring Expansion of Cyclic Ethers | Access to complex ring systems | Substrate-specific, potential for rearrangements | 40-70 | Moderate to High |
| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions | Enzyme availability and stability, substrate scope | 30-90 | High to Excellent |
| Flow Chemistry | Enhanced safety and control, scalability | Initial setup cost, potential for clogging | 70-95 | High |
Development of Advanced Functional Materials
The bifunctional nature of this compound makes it an attractive building block for the synthesis of a wide array of advanced functional materials. The oxane moiety can impart flexibility and hydrophilicity, while the bromohexyl group serves as a reactive handle for further chemical modifications.
Polymer Synthesis: The terminal bromine atom can be readily converted to other functional groups suitable for polymerization. For instance, it can be transformed into an azide (B81097) for "click" chemistry, a methacrylate (B99206) for radical polymerization, or an amine for polycondensation reactions. The resulting polymers could find applications as biocompatible materials, drug delivery vehicles, or specialized coatings. researchgate.netresearchgate.net
Self-Assembled Monolayers (SAMs): The bromohexyl group can serve as an anchor for the covalent attachment of this compound to various surfaces, such as gold or silicon oxide, to form self-assembled monolayers. The exposed oxane rings would then dictate the surface properties, potentially leading to applications in biosensing, lubrication, or as anti-fouling coatings.
Liquid Crystals: By incorporating mesogenic units through substitution at the bromine atom, it may be possible to design novel liquid crystalline materials with unique phase behaviors. The flexible oxane ring could act as a non-traditional core or a flexible spacer in such molecules.
Theoretical Advancements in Reaction Mechanism Understanding
Computational chemistry and theoretical studies are poised to provide profound insights into the reactivity and properties of this compound, guiding experimental efforts and accelerating discovery.
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. nrel.govmdpi.comacs.org Such studies can elucidate the influence of the oxane ring on the reactivity of the C-Br bond and vice versa.
Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surfaces of various reactions involving this compound, such as nucleophilic substitution at the bromo-group or ring-opening of the oxane. acs.orgmdpi.com This can help in predicting reaction outcomes, identifying key transition states, and understanding the factors that control selectivity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be utilized to study the behavior of this compound in different solvent environments or its interaction with surfaces and macromolecules. This is particularly relevant for predicting its performance in materials science applications.
An illustrative comparison of calculated bond dissociation energies (BDEs) for different C-H bonds in the molecule, which could be obtained from DFT studies, is shown in Table 2. This data would be crucial for predicting the regioselectivity of radical-based functionalization reactions.
Table 2: Illustrative Calculated Bond Dissociation Energies (BDEs) for this compound This table presents hypothetical BDE values for illustrative purposes, based on general trends in cyclic ethers and alkyl halides. These values are not derived from actual quantum chemical calculations for this compound.
| Bond | Illustrative BDE (kcal/mol) | Rationale for Reactivity |
| C-H (alpha to ether oxygen) | 92-95 | Weakened due to stabilization of the resulting radical by the adjacent oxygen atom. |
| C-H (other on oxane ring) | 98-101 | Typical secondary C-H bond strength. |
| C-H (on hexyl chain) | 98-102 | Standard secondary C-H bond strengths in an alkyl chain. |
| C-H (alpha to bromine) | 96-99 | Slightly weakened due to the electron-withdrawing nature of bromine. |
Role in Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry are increasingly guiding the design and synthesis of new chemical compounds. This compound can be envisioned as a participant in a more sustainable chemical industry.
Renewable Feedstocks: Future research could focus on deriving the oxane and/or the hexyl components of the molecule from biomass. mdpi.comrsc.orgnih.gov For instance, certain carbohydrates or furfural (B47365) derivatives could serve as precursors for the oxane ring.
Atom Economy and Waste Minimization: The development of synthetic routes with high atom economy, such as catalytic additions or C-H functionalization, will be a key aspect of its green synthesis. mdpi.comnih.govresearchgate.net
Biodegradability: The ether linkage in the oxane ring may offer a site for enzymatic or hydrolytic degradation, potentially leading to the design of more environmentally benign materials.
Circular Economy: The bromo-functionality allows for the potential to design materials that can be chemically recycled. The C-Br bond can be selectively cleaved, allowing for the recovery of the monomeric unit or its conversion into other valuable chemicals. naturvardsverket.senih.govresearchgate.net
Integration with Automation and High-Throughput Experimentation
Modern synthetic chemistry is being revolutionized by the integration of robotics and high-throughput experimentation (HTE). beilstein-journals.orgnih.gov These technologies can significantly accelerate the discovery and optimization of reactions and materials related to this compound.
Automated Synthesis Platforms: Robotic systems can be programmed to perform multi-step syntheses of this compound and its derivatives, allowing for the rapid exploration of a wide range of reaction conditions and starting materials. nih.govncsu.eduacs.orgacs.org
High-Throughput Screening (HTS): HTS techniques can be employed to quickly screen for optimal catalysts, solvents, and other reaction parameters for the synthesis of this compound. nih.govrsc.orgnih.govresearchgate.netacs.org This can dramatically reduce the time and resources required for process development.
Machine Learning-Guided Discovery: The large datasets generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and suggest new experimental conditions. beilstein-journals.orgresearchgate.net This "closed-loop" approach, where an AI guides the experimental design, can lead to the rapid discovery of novel synthetic routes and materials with desired properties.
Q & A
Q. Methodological Answer :
- Catalyst selection : Use cesium carbonate instead of weaker bases (e.g., K₂CO₃) to enhance nucleophilicity and reduce elimination byproducts .
- Solvent effects : Acetonitrile improves reaction homogeneity compared to THF, reducing di-brominated impurities .
- Temperature control : Reflux at 75°C balances reaction rate and side-product formation. Lower temperatures (<50°C) favor incomplete substitution .
- Workup strategies : Acidic quenching (6N HCl) followed by neutralization (NaOH) removes unreacted base before HPLC purification .
Data Contradiction Note :
While reports 75°C as optimal, achieved moderate yields (44–55%) at similar conditions, suggesting scalability challenges.
Advanced: What computational methods are used to predict the reactivity and conformational stability of this compound?
Q. Methodological Answer :
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the oxane ring and bromohexyl chain .
- Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .
- QSPR models : Relate molecular descriptors (e.g., rotatable bond count = 3, logP ≈ 2.5) to solubility and reactivity trends .
Q. Methodological Answer :
- Intermediate for prodrugs : The bromohexyl group facilitates conjugation with bioactive molecules (e.g., spirolactams, triazoles) via Suzuki couplings or click chemistry .
- Polymer synthesis : Acts as a crosslinker in biocompatible hydrogels, leveraging its hydrolytic stability in physiological conditions .
Advanced: How do researchers resolve contradictions in reported NMR data for bromohexyl-oxane derivatives?
Q. Methodological Answer :
- Deuterated solvent calibration : Use CDCl₃ for consistent referencing (δ 7.26 ppm for ¹H).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in δ 1.2–1.8 ppm regions by correlating ¹H-¹³C couplings .
- Comparative analysis : Cross-check with structurally analogous compounds (e.g., 2-(14-bromotetradecoxy)oxane, δ 3.4–3.8 ppm for oxane protons) .
Basic: What safety precautions are recommended when handling this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during reflux .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: What strategies are employed to study the hydrolytic stability of this compound under physiological conditions?
Q. Methodological Answer :
- pH-dependent kinetics : Incubate in PBS buffers (pH 7.4, 5.5) at 37°C, monitoring bromide release via ion chromatography .
- Accelerated aging : Use elevated temperatures (50–60°C) to extrapolate shelf-life using Arrhenius plots .
- Mass spectrometry : Identify degradation products (e.g., hexanediol-oxane adducts) via high-resolution LCMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
